Adrenomedullin

Descripción general

Descripción

Adrenomedullin (ADM) is a vasodilator peptide hormone that plays various physiological roles, including the maintenance of vascular tone and endothelial barrier function . It was initially isolated in 1993 from a pheochromocytoma, a tumor of the adrenal medulla . ADM is a peptide expressed by all tissues and found in the circulation .

Synthesis Analysis

ADM is synthesized by many mammalian tissues including the adrenal medulla, endothelial and vascular smooth muscle cells, myocardium, and the central nervous system . The human AM gene is localized to a single locus on Chromosome 11 with 4 exons and 3 introns . The AM gene initially codes for a 185-amino acid precursor peptide, that can be differentially excised to form a number of peptides .

Molecular Structure Analysis

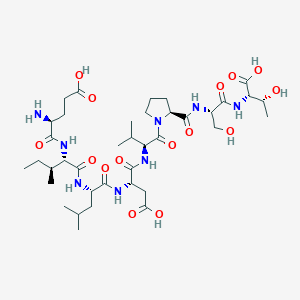

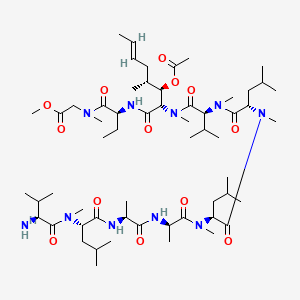

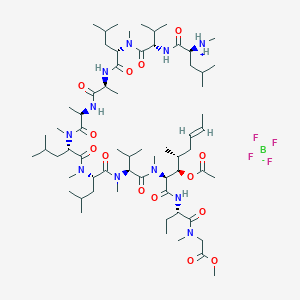

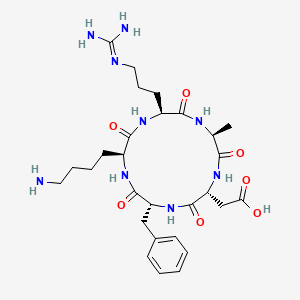

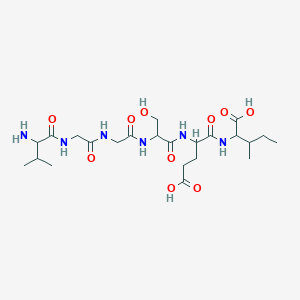

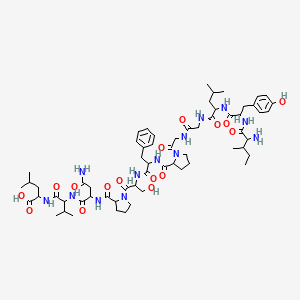

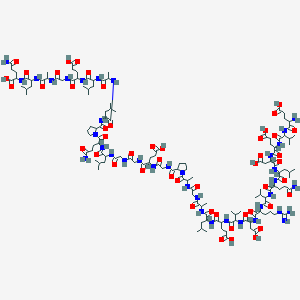

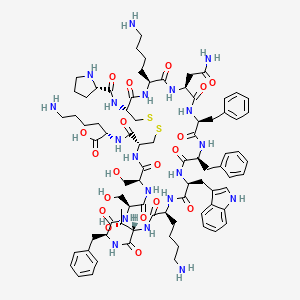

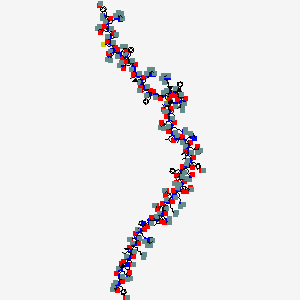

This compound consists of 52 amino acids, has 1 intramolecular disulfide bond, and shows a slight homology with the calcitonin gene-related peptide (CGRP) . The three-dimensional structure of AM in a membrane mimicking medium has been elucidated using NMR spectroscopy methods .

Chemical Reactions Analysis

This compound (ADM) is a regulatory peptide which plays many physiological roles including vasodilatation, bronchodilatation, hormone secretion regulation, growth, apoptosis, angiogenesis, and antimicrobial activities .

Physical and Chemical Properties Analysis

This compound (ADM) is a 52-amino acid multifunctional peptide, which belongs to the calcitonin gene-related peptide (CGRP) superfamily of vasoactive peptide hormones . ADM exhibits a significant vasodilatory potential and plays a key role in various regulatory mechanisms, predominantly in the cardiovascular and lymphatic system .

Aplicaciones Científicas De Investigación

1. Adrenomedullin in Cardiovascular and Heart Failure Management

This compound (ADM) plays a crucial role in cardiovascular regulation and heart failure management. It is synthesized by endothelial and vascular smooth muscle cells and helps maintain endothelial barrier function. ADM is significantly elevated in patients with acute heart failure and sepsis, indicating its potential role in managing these conditions. Recent developments in ADM-specific immunoassays, like the measurement of biologically active ADM (bio‐ADM), could guide diuretic therapy in heart failure patients. Additionally, adrecizumab, an ADM-binding antibody, is hypothesized to improve vascular integrity and may improve outcomes in acute decompensated heart failure patients (Voors et al., 2018).

2. This compound in Neurological Disorders

This compound has shown promise in treating neurological conditions like multiple sclerosis. In experimental models, short-term systemic treatment with this compound reduced the severity and incidence of experimental autoimmune encephalomyelitis (EAE), a model for chronic progressive multiple sclerosis. It also decreased the presence/activation of encephalitogenic Th1 and Th17 cells, suggesting its role in modulating immune responses in neurological disorders (Pedreño et al., 2014).

3. This compound in Cancer Research

Research indicates a potential role for this compound in cancer, particularly in hormone-independent prostate cancer growth. Studies have found that this compound and its receptors are present in high-grade prostate cancer tissues. Blockade of this compound, such as with anti-adrenomedullin antibodies, may inhibit tumor growth and associated angiogenesis and lymphangiogenesis, suggesting its potential as a therapeutic target in prostate cancer (Berenguer‐Daizé et al., 2013).

4. This compound in Inflammatory Bowel Disease (IBD)

This compound has been identified as a promising therapeutic agent for inflammatory bowel disease (IBD). It helps suppress inflammatory cytokine production in the intestinal mucosa, improves vascular and lymphatic function, and aids mucosal epithelial repair. Clinical research for IBD patients using this compound is underway, with a focus on refractory ulcerative colitis and Crohn’s disease (Ashizuka et al., 2021).

5. This compound as a Biomarker in Pediatrics

This compound acts as a biomarker in pediatric patients, particularly in infections and cardiovascular diseases. It shows promise in quantifying infection severity, especially in sepsis, and as an indicator in congenital heart disease. This compound's role in initiating the early hyperdynamic phase of sepsis highlights its significance in pediatric care (Solé-Ribalta et al., 2022).

6. This compound in Sepsis Management

This compound plays a vital role in sepsis management. Its involvement in regulating endothelial barrier function and blood vessel tone is crucial during sepsis. Animal studies have shown that ADM administration improves sepsis outcomes, while the non-neutralizing ADM antibody adrecizumab has shown positive results in reducing inflammation and improving survival in sepsis models (Geven et al., 2018).

Mecanismo De Acción

Target of Action

Adrenomedullin (ADM) is a multifunctional peptide involved in various physiological functions including vasodilation, hormone secretion, antimicrobial defense, cellular growth, and angiogenesis . It is expressed ubiquitously and participates in several pathophysiological processes such as hypertension, renal failure, septic shock, retinopathy, or tumorigenesis . In neurons, ADM and related peptides are associated with some structural and functional cytoskeletal proteins that interfere with microtubule dynamics .

Mode of Action

ADM exerts its effects through an autocrine/paracrine mode of action . It stimulates the intracellular accumulation of cyclic AMP (cAMP) in cells expressing the ADM receptor . This interaction with its targets leads to various changes, including vasodilation, bronchodilatation, antimicrobial defense, growth and hormone regulation, angiogenesis, and apoptosis .

Biochemical Pathways

ADM is associated with some structural and functional cytoskeletal proteins that interfere with microtubule dynamics . It may intervene in neuronal dysfunction through other mechanisms such as immune and inflammatory response, apoptosis, or calcium dyshomeostasis . ADM-induced natriuresis is caused by an increase in glomerular filtration rate and a decrease in distal tubular sodium reabsorption .

Pharmacokinetics

The bioavailability of ADM is improved after subcutaneous administration in rats, which is probably due to the superior resistance of ADM towards endogenous proteases and its reduced clearance from the blood . The use of antibodies that bind to the N-terminus of ADM results in an overall increase of circulating ADM levels .

Result of Action

ADM has various effects at the molecular and cellular level. It is a potent vasodilator, acting directly on the renal, cerebral, mesenteric, pulmonary, and systemic circulations, including the vascular supply of the skeleton . It also stimulates the growth of new blood vessels (angiogenesis) and increases the tolerance of cells to oxidative stress and hypoxic injury .

Action Environment

The action of ADM can be influenced by environmental factors. For example, in conditions of severe inflammation, such as burns, pancreatitis, and systemic inflammatory response syndrome associated with sepsis, ADM levels are markedly elevated . Furthermore, ADM levels are increased during sepsis, and correlate with the extent of vasodilation, as well as with disease severity and mortality .

Direcciones Futuras

Adrenomedullin is currently being tested in clinical trials for ulcerative colitis, Crohn’s disease, severe COVID-19 for its anti-inflammatory properties and in ischemic stroke for its additional angiogenic action . AM derivatives that exhibit a longer half-life and less vasodilative activity have been developed . These AM derivatives can be administered by subcutaneous injection at long-term intervals .

Análisis Bioquímico

Biochemical Properties

Human adrenomedullin plays a crucial role in biochemical reactions by interacting with specific receptors and biomolecules. It primarily binds to the this compound 1 receptor, which is a complex of the calcitonin receptor-like receptor and receptor activity-modifying protein 2 or 3. This interaction leads to the activation of adenylate cyclase and the subsequent accumulation of cyclic adenosine monophosphate (cAMP) within cells. Human this compound also interacts with other proteins such as human serum albumin, which can enhance its stability and bioavailability .

Cellular Effects

Human this compound exerts various effects on different cell types and cellular processes. It has been shown to promote cell proliferation, migration, and invasion in cancer cell lines and endothelial cells. Human this compound influences cell signaling pathways by activating the cAMP-dependent pathway, which can lead to changes in gene expression and cellular metabolism. Additionally, human this compound has been found to enhance angiogenesis, which is the formation of new blood vessels, by stimulating endothelial cell proliferation and migration .

Molecular Mechanism

The molecular mechanism of human this compound involves its binding to the this compound 1 receptor, leading to the activation of adenylate cyclase and the production of cAMP. This increase in cAMP levels activates protein kinase A, which then phosphorylates various target proteins, resulting in changes in gene expression and cellular function. Human this compound can also interact with other receptors, such as the calcitonin receptor-like receptor, to exert its effects. These interactions can lead to enzyme activation or inhibition and alterations in gene expression .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of human this compound can change over time. The stability and degradation of human this compound are influenced by its interactions with proteins such as human serum albumin, which can protect it from proteolytic degradation. Long-term effects of human this compound on cellular function have been observed in both in vitro and in vivo studies. These effects include sustained changes in gene expression, cell proliferation, and angiogenesis .

Dosage Effects in Animal Models

The effects of human this compound vary with different dosages in animal models. At low doses, human this compound can promote vasodilation and angiogenesis without causing significant adverse effects. At high doses, human this compound may lead to toxic effects, such as hypotension and increased vascular permeability. Threshold effects have been observed, where a certain dosage is required to achieve the desired biological response .

Metabolic Pathways

Human this compound is involved in various metabolic pathways, including those related to vasodilation and angiogenesis. It interacts with enzymes such as adenylate cyclase, which catalyzes the conversion of adenosine triphosphate to cAMP. Human this compound also affects metabolic flux and metabolite levels by modulating the activity of enzymes and signaling pathways involved in cellular metabolism .

Transport and Distribution

Human this compound is transported and distributed within cells and tissues through interactions with specific transporters and binding proteins. For example, human serum albumin can bind to human this compound, enhancing its stability and prolonging its circulation time in the bloodstream. This interaction also affects the localization and accumulation of human this compound in various tissues .

Subcellular Localization

The subcellular localization of human this compound is influenced by targeting signals and post-translational modifications. Human this compound can be directed to specific compartments or organelles within the cell, where it can exert its biological effects. These targeting signals and modifications play a crucial role in determining the activity and function of human this compound within the cell .

Propiedades

IUPAC Name |

(3S)-3-[[(2S)-6-amino-2-[[(2S)-2-[[(2S,3R)-2-[[(2S)-2-[[(2S)-5-amino-2-[[(2S)-2-[[(2S,3S)-2-[[(2S)-5-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-5-amino-2-[[(2S)-2-[[(2S,3R)-2-[[(4R,7S,13S,16S,19R)-19-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S,3S)-2-[[2-[[(2S)-5-amino-2-[[(2S)-2-[[(2S)-4-amino-2-[[(2S)-4-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-5-amino-2-[[(2S)-2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]-5-carbamimidamidopentanoyl]amino]-5-oxopentanoyl]amino]-3-hydroxypropanoyl]amino]-4-methylsulfanylbutanoyl]amino]-4-oxobutanoyl]amino]-4-oxobutanoyl]amino]-3-phenylpropanoyl]amino]-5-oxopentanoyl]amino]acetyl]amino]-3-methylpentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-3-hydroxypropanoyl]amino]-3-phenylpropanoyl]amino]acetyl]amino]-13-benzyl-16-(3-carbamimidamidopropyl)-7-[(1R)-1-hydroxyethyl]-6,9,12,15,18-pentaoxo-1,2-dithia-5,8,11,14,17-pentazacycloicosane-4-carbonyl]amino]-3-hydroxybutanoyl]amino]-3-methylbutanoyl]amino]-5-oxopentanoyl]amino]hexanoyl]amino]-4-methylpentanoyl]amino]propanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-5-oxopentanoyl]amino]-3-methylpentanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-5-oxopentanoyl]amino]-3-phenylpropanoyl]amino]-3-hydroxybutanoyl]amino]-3-carboxypropanoyl]amino]hexanoyl]amino]-4-[[(2S)-6-amino-1-[[(2S)-1-[[(2S)-4-amino-1-[[(2S)-1-[[(2S)-1-[(2S)-2-[[(2S)-1-[[(2S)-1-[[(2S)-6-amino-1-[[(2S,3S)-1-[[(2S)-1-[(2S)-2-[[(2S)-5-amino-1-[[2-[[(2S)-1-amino-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-1,5-dioxopentan-2-yl]carbamoyl]pyrrolidin-1-yl]-3-hydroxy-1-oxopropan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-1-oxohexan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]carbamoyl]pyrrolidin-1-yl]-1-oxopropan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-1,4-dioxobutan-2-yl]amino]-3-carboxy-1-oxopropan-2-yl]amino]-1-oxohexan-2-yl]amino]-4-oxobutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C264H406N80O77S3/c1-19-132(10)207(335-200(366)120-294-216(377)160(78-84-189(270)355)308-234(395)171(107-142-52-30-24-31-53-142)322-237(398)176(112-196(277)362)324-238(399)175(111-195(276)361)323-230(391)166(90-101-422-18)312-245(406)182(123-346)332-229(390)163(81-87-192(273)358)309-220(381)156(60-42-95-289-261(280)281)302-215(376)151(269)103-144-66-72-148(352)73-67-144)253(414)315-159(63-45-98-292-264(286)287)226(387)331-183(124-347)246(407)320-170(106-141-50-28-23-29-51-141)219(380)295-119-199(365)301-185-126-423-424-127-186(334-256(417)210(137(15)349)336-201(367)121-296-218(379)169(105-140-48-26-22-27-49-140)319-224(385)157(307-247(185)408)61-43-96-290-262(282)283)248(409)342-212(139(17)351)258(419)338-206(131(8)9)252(413)316-164(82-88-193(274)359)227(388)303-152(56-34-38-91-265)221(382)318-168(102-129(4)5)233(394)298-135(13)214(375)317-174(110-147-117-288-128-297-147)236(397)311-165(83-89-194(275)360)232(393)340-208(133(11)20-2)254(415)328-172(109-146-70-76-150(354)77-71-146)235(396)310-162(80-86-191(272)357)228(389)321-173(108-143-54-32-25-33-55-143)242(403)341-211(138(16)350)257(418)329-180(116-204(372)373)240(401)305-154(58-36-40-93-267)222(383)326-178(114-202(368)369)239(400)304-153(57-35-39-92-266)223(384)327-179(115-203(370)371)241(402)325-177(113-197(278)363)243(404)337-205(130(6)7)251(412)299-136(14)259(420)343-99-46-64-187(343)249(410)313-158(62-44-97-291-263(284)285)225(386)330-181(122-345)244(405)306-155(59-37-41-94-268)231(392)339-209(134(12)21-3)255(416)333-184(125-348)260(421)344-100-47-65-188(344)250(411)314-161(79-85-190(271)356)217(378)293-118-198(364)300-167(213(279)374)104-145-68-74-149(353)75-69-145/h22-33,48-55,66-77,117,128-139,151-188,205-212,345-354H,19-21,34-47,56-65,78-116,118-127,265-269H2,1-18H3,(H2,270,355)(H2,271,356)(H2,272,357)(H2,273,358)(H2,274,359)(H2,275,360)(H2,276,361)(H2,277,362)(H2,278,363)(H2,279,374)(H,288,297)(H,293,378)(H,294,377)(H,295,380)(H,296,379)(H,298,394)(H,299,412)(H,300,364)(H,301,365)(H,302,376)(H,303,388)(H,304,400)(H,305,401)(H,306,405)(H,307,408)(H,308,395)(H,309,381)(H,310,396)(H,311,397)(H,312,406)(H,313,410)(H,314,411)(H,315,414)(H,316,413)(H,317,375)(H,318,382)(H,319,385)(H,320,407)(H,321,389)(H,322,398)(H,323,391)(H,324,399)(H,325,402)(H,326,383)(H,327,384)(H,328,415)(H,329,418)(H,330,386)(H,331,387)(H,332,390)(H,333,416)(H,334,417)(H,335,366)(H,336,367)(H,337,404)(H,338,419)(H,339,392)(H,340,393)(H,341,403)(H,342,409)(H,368,369)(H,370,371)(H,372,373)(H4,280,281,289)(H4,282,283,290)(H4,284,285,291)(H4,286,287,292)/t132-,133-,134-,135-,136-,137+,138+,139+,151-,152-,153-,154-,155-,156-,157-,158-,159-,160-,161-,162-,163-,164-,165-,166-,167-,168-,169-,170-,171-,172-,173-,174-,175-,176-,177-,178-,179-,180-,181-,182-,183-,184-,185-,186-,187-,188-,205-,206-,207-,208-,209-,210-,211-,212-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ULCUCJFASIJEOE-NPECTJMMSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C(C(=O)NC(CCCNC(=N)N)C(=O)NC(CO)C(=O)NC(CC1=CC=CC=C1)C(=O)NCC(=O)NC2CSSCC(NC(=O)C(NC(=O)CNC(=O)C(NC(=O)C(NC2=O)CCCNC(=N)N)CC3=CC=CC=C3)C(C)O)C(=O)NC(C(C)O)C(=O)NC(C(C)C)C(=O)NC(CCC(=O)N)C(=O)NC(CCCCN)C(=O)NC(CC(C)C)C(=O)NC(C)C(=O)NC(CC4=CN=CN4)C(=O)NC(CCC(=O)N)C(=O)NC(C(C)CC)C(=O)NC(CC5=CC=C(C=C5)O)C(=O)NC(CCC(=O)N)C(=O)NC(CC6=CC=CC=C6)C(=O)NC(C(C)O)C(=O)NC(CC(=O)O)C(=O)NC(CCCCN)C(=O)NC(CC(=O)O)C(=O)NC(CCCCN)C(=O)NC(CC(=O)O)C(=O)NC(CC(=O)N)C(=O)NC(C(C)C)C(=O)NC(C)C(=O)N7CCCC7C(=O)NC(CCCNC(=N)N)C(=O)NC(CO)C(=O)NC(CCCCN)C(=O)NC(C(C)CC)C(=O)NC(CO)C(=O)N8CCCC8C(=O)NC(CCC(=O)N)C(=O)NCC(=O)NC(CC9=CC=C(C=C9)O)C(=O)N)NC(=O)CNC(=O)C(CCC(=O)N)NC(=O)C(CC1=CC=CC=C1)NC(=O)C(CC(=O)N)NC(=O)C(CC(=O)N)NC(=O)C(CCSC)NC(=O)C(CO)NC(=O)C(CCC(=O)N)NC(=O)C(CCCNC(=N)N)NC(=O)C(CC1=CC=C(C=C1)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@H](C)[C@@H](C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CO)C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)NCC(=O)N[C@H]2CSSC[C@H](NC(=O)[C@@H](NC(=O)CNC(=O)[C@@H](NC(=O)[C@@H](NC2=O)CCCNC(=N)N)CC3=CC=CC=C3)[C@@H](C)O)C(=O)N[C@@H]([C@@H](C)O)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](C)C(=O)N[C@@H](CC4=CN=CN4)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H]([C@@H](C)CC)C(=O)N[C@@H](CC5=CC=C(C=C5)O)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CC6=CC=CC=C6)C(=O)N[C@@H]([C@@H](C)O)C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](C)C(=O)N7CCC[C@H]7C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CO)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H]([C@@H](C)CC)C(=O)N[C@@H](CO)C(=O)N8CCC[C@H]8C(=O)N[C@@H](CCC(=O)N)C(=O)NCC(=O)N[C@@H](CC9=CC=C(C=C9)O)C(=O)N)NC(=O)CNC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](CC1=CC=CC=C1)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H](CCSC)NC(=O)[C@H](CO)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CC1=CC=C(C=C1)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C264H406N80O77S3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

6029 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

148498-78-6 | |

| Record name | Adrenomedullin (human) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0148498786 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 148498-78-6 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.